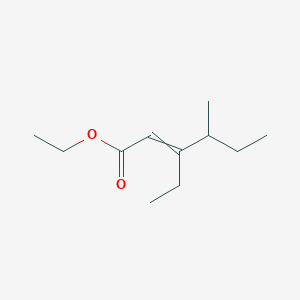

Ethyl 3-ethyl-4-methylhex-2-enoate

Description

Properties

CAS No. |

922177-76-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl 3-ethyl-4-methylhex-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-9(4)10(6-2)8-11(12)13-7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

WAMSXPZCGYTVSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=CC(=O)OCC)CC |

Origin of Product |

United States |

Preparation Methods

Classical Fischer Esterification

The Fischer esterification reaction remains a cornerstone for synthesizing Ethyl 3-ethyl-4-methylhex-2-enoate. This method involves the acid-catalyzed equilibrium between 3-ethyl-4-methylhex-2-enoic acid and ethanol, producing the target ester and water. The general reaction is represented as:

$$

\text{RCOOH} + \text{R'OH} \rightleftharpoons \text{RCOOR'} + \text{H}_2\text{O}

$$

Key Conditions :

- Catalyst : Concentrated sulfuric acid or hydrochloric acid.

- Temperature : Reflux conditions (70–80°C) to drive equilibrium toward ester formation.

- Solvent : Excess ethanol acts as both reactant and solvent.

Optimization Insights :

- Removal of water via Dean-Stark apparatus improves yields by shifting equilibrium.

- Purification involves neutralization of residual acid, followed by distillation to isolate the ester (boiling point: ~180–190°C).

Acid-Catalyzed Direct Esterification

An industrial-scale adaptation of Fischer esterification employs continuous flow reactors to enhance efficiency. This method esterifies 3-ethyl-4-methylhex-2-enoic acid with ethanol using sulfuric acid catalysis.

Procedure :

- Reaction Setup : A 1:5 molar ratio of acid to ethanol is heated under reflux with 1–2% (v/v) H₂SO₄.

- Workup : The mixture is neutralized with NaHCO₃, and the ester is extracted using diethyl ether.

- Distillation : Fractional distillation under reduced pressure yields >90% purity.

Advantages :

- Scalable to multi-kilogram batches.

- Minimal side products due to controlled stoichiometry.

Wittig Reaction-Based Synthesis

The Wittig reaction constructs the α,β-unsaturated ester backbone by reacting a stabilized ylide with a ketone. For this compound, the ylide is generated from ethyl (triphenylphosphoranylidene)acetate and 3-ethyl-4-methylpentan-2-one.

Mechanism :

- Ylide Formation :

$$

\text{Ph}3\text{P=CHCOOEt} + \text{Base} \rightarrow \text{Ph}3\text{P=CHCOOEt}^- \text{BaseH}^+

$$ - Ketone Addition :

$$

\text{Ph}3\text{P=CHCOOEt}^- + \text{RCOR'} \rightarrow \text{R'C=CHCOOEt} + \text{Ph}3\text{P=O}

$$

Conditions :

- Solvent : Anhydrous THF or diethyl ether.

- Temperature : 0°C to room temperature.

- Yield : 65–75% after column chromatography.

Limitations :

- Requires moisture-free conditions.

- Triphenylphosphine oxide byproduct complicates purification.

Multi-Step Synthesis via Aldol and Wittig Reactions

A convergent approach combines aldol condensation and Wittig olefination to assemble the carbon skeleton.

Step 1: Aldol Condensation

- Substrates : Propanal and 3-pentanone.

- Catalyst : L-proline (organocatalyst) for enantioselective aldol adduct formation.

- Product : 3-ethyl-4-methyl-2-hydroxyhexanal (yield: 68%).

Step 2: Oxidation to Carboxylic Acid

Step 3: Esterification

Enzymatic and Asymmetric Methods

Recent advances employ lipases or transition-metal catalysts for enantioselective synthesis. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic esters.

Procedure :

- Substrate : Racemic 3-ethyl-4-methylhex-2-enoic acid.

- Conditions : Ethanol, CAL-B (10 mg/mL), 30°C, 24h.

- Outcome : 48% conversion with 90% enantiomeric excess (ee) for the (E)-ester.

Advantages :

- Stereochemical control without chiral auxiliaries.

- Mild conditions compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | 70–80% | Reflux, H₂SO₄, 12h | Simple, one-step | Equilibrium-limited, requires pure acid |

| Wittig Reaction | 65–75% | Anhydrous THF, 0°C–rt | Builds double bond regioselectively | Moisture-sensitive, costly reagents |

| Aldol-Wittig Multi-Step | 58% | L-proline, Jones reagent, H₂SO₄ | Enantioselective, scalable | Multi-step, moderate overall yield |

| Enzymatic Resolution | 48% | CAL-B, 30°C, 24h | Stereochemical control | Low conversion, specialized enzymes |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4-methylhex-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .

Scientific Research Applications

Ethyl 3-ethyl-4-methylhex-2-enoate is an organic compound classified as an ester, derived from the reaction of 3-ethyl-4-methylhex-2-enoic acid and ethanol. It is characterized by a fruity aroma, making it valuable in the flavor and fragrance industry. The compound has a molecular formula of C11H20O2 .

Scientific Research Applications

This compound has diverse applications in various scientific fields:

- Flavor and Fragrance Industry Due to its pleasant fruity aroma, it is widely used as a flavoring agent and in perfumes.

- Organic Synthesis It serves as an intermediate in organic synthesis for producing more complex molecules.

- Biological Research Its derivatives are investigated for potential medicinal properties, contributing to drug development efforts.

Biological Activities

Research into the biological activities of this compound is ongoing, with its derivatives being studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. The compound's interactions with biological systems may involve modulation of enzyme activity or receptor binding, although specific pathways remain to be fully elucidated.

Chemical Reactions

This compound can undergo several chemical reactions:

- Esterification The formation of this compound occurs through the esterification reaction between 3-ethyl-4-methylhex-2-enoic acid and ethanol, typically catalyzed by a strong acid like sulfuric acid under reflux conditions.

- Oxidation This compound can undergo oxidation to produce various oxidized products, such as aldehydes or carboxylic acids, depending on the oxidizing agents used, such as potassium permanganate or chromium trioxide.

- Reduction this compound can be reduced to form the corresponding alcohol, ethyl 3-ethyl-4-methylhex-2-enol, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions The ester group can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4-methylhex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

- (E)-3-Methyl-6-oxohex-2-enyl acetate: Contains a ketone group at position 6, enabling keto-enol tautomerism and participation in nucleophilic additions .

- Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate: The tosylamino group (–NHTs) facilitates nucleophilic displacement reactions, making it useful in peptide coupling or sulfonamide chemistry .

- Methyl 2-hexenoate: A simpler, less substituted ester with lower molecular weight, resulting in higher volatility (boiling point ~150–160°C estimated) .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 3-ethyl-4-methylhex-2-enoate, and how can contradictions in spectral data be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify substituents and confirm the ester backbone. For example, the α,β-unsaturated ester group (hex-2-enoate) will show distinct coupling patterns in -NMR (e.g., for trans-alkene protons).

- Infrared Spectroscopy (IR) : Confirm the ester carbonyl stretch (~1740–1720 cm) and alkene C=C stretch (~1650 cm).

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., McLafferty rearrangement) can validate the molecular structure.

- Data Contradiction Resolution : Cross-validate spectral data with computational methods (e.g., density functional theory, DFT) to predict NMR/IR spectra. Discrepancies in alkene geometry (cis/trans) can be resolved via NOE experiments in NMR or X-ray crystallography .

Q. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Claisen Condensation : Use ethyl acetoacetate as a starting material. Alkylate the β-ketoester with 3-ethyl-4-methyl substituents via enolate formation.

- Wittig Reaction : Combine a β-ketoester ylide with a substituted aldehyde to form the α,β-unsaturated ester.

- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., THF vs. DMF) and base strength (e.g., LDA vs. NaH) to control regioselectivity. Purify via fractional distillation or column chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Use SHELX-97 for structure solution and refinement. Collect high-resolution (<1.0 Å) data to resolve overlapping electron density for ethyl and methyl groups.

- Validation : Apply the Rint metric to assess data quality. Use PLATON/ADDSYM to check for missed symmetry elements.

- Hydrogen Bonding Analysis : Apply Etter’s graph set analysis (e.g., motifs) to identify intermolecular interactions influencing crystal packing. For example, weak C–H···O bonds between ester carbonyls and alkyl groups may stabilize the lattice .

Q. What computational methods are suitable for modeling the thermodynamic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Gibbs free energy, enthalpy of formation, and proton affinity. Compare results with experimental thermochemical data (e.g., from calorimetry).

- Molecular Dynamics (MD) : Simulate solvent interactions using force fields like OPLS-AA. Validate simulations against experimental solubility parameters.

- Critical Analysis : Address discrepancies between computed and experimental proton affinities by refining basis sets (e.g., B3LYP/6-311++G** vs. M06-2X) .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., or motifs) using Mercury software.

- Crystal Engineering : Correlate substituent steric effects (e.g., 4-methyl vs. 3-ethyl groups) with packing efficiency. For instance, bulky substituents may disrupt π-stacking but enhance van der Waals interactions.

- Validation : Use CrystalExplorer to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., % contribution of H···H vs. C···O interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.